molecular formula C10H19N3O3 B1442658 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine CAS No. 1226495-49-3

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine

Cat. No.: B1442658
CAS No.: 1226495-49-3
M. Wt: 229.28 g/mol
InChI Key: ICMRUAQEVGWING-UHFFFAOYSA-N
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Description

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine is a chemical compound with the molecular formula C11H21N3O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxycarbamimidoyl functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine typically involves the reaction of N-Boc-3-cyanopyrrolidine with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol at elevated temperatures (around 55°C) for several hours. The reaction mixture is then cooled, and the product is isolated through extraction and purification processes .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification steps are streamlined to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are employed to remove the Boc group.

Major Products Formed

    Oxidation: Oxo derivatives of the hydroxycarbamimidoyl group.

    Reduction: Amine derivatives.

    Substitution: Free amine after Boc group removal.

Scientific Research Applications

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The Boc group provides stability and protection during chemical reactions, ensuring the compound reaches its target intact.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-3-(N-hydroxycarbamimidoyl)-piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.

    1-Boc-3-(N-hydroxycarbamimidoyl)-azetidine: A compound with an azetidine ring.

Uniqueness

1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its pyrrolidine ring provides a different steric and electronic environment compared to piperidine and azetidine analogs, leading to variations in reactivity and interactions with biological targets.

Properties

IUPAC Name

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMRUAQEVGWING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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